molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No. B195668
CAS RN: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Patent
US06465459B2

Procedure details

To ethanol (15 mL) was added 4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester (0.50 g, 0.80 mmol), cyanamide (0.60 g, 14 mmol), and 6 M hydrochloric acid (0.7 mL). After refluxing for 19 hours, cyanamide (0.60 g, 14 mmol) and 6 M hydrochloric acid (0.7 mL) was added and refluxing was continued for 4 hours. The reaction mixture was concentrated in vacuo and purified by HPLC to give 4-[[2-[3-(guanidino)phenoxy)-6-(5-cyano-2-benzyloxyphenoxy)-3,5-difluoro-pyridin-4-yl)oxy]-3-methoxy]benzoic acid, ethyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C(C=CC=1)OC1C(F)=C(O[C:14]2[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][C:15]=2OC)C(F)=C(OC2C=C(C#N)C=C(OC)C=2C2C=CC=CC=2)N=1.N#CN.Cl>C(O)C>[C:18]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]1[CH:23]=[CH:24][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
N#CN
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Step Two
Name
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C(OC2=NC(=C(C(=C2F)OC2=C(C=C(C(=O)OCC)C=C2)OC)F)OC2=C(C(=CC(=C2)C#N)OC)C2=CC=CC=C2)C=CC1
Name
Quantity
0.6 g
Type
reactant
Smiles
N#CN
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.